molecular formula C7H7BrClN B11925752 5-Bromo-3-(chloromethyl)-2-methylpyridine

5-Bromo-3-(chloromethyl)-2-methylpyridine

Cat. No.: B11925752
M. Wt: 220.49 g/mol
InChI Key: JDOGMYMSGOYLTR-UHFFFAOYSA-N
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Description

5-Bromo-3-(chloromethyl)-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClN It is a derivative of pyridine, substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(chloromethyl)-2-methylpyridine typically involves the halogenation of 2-methylpyridine. One common method includes the bromination of 2-methylpyridine to introduce the bromine atom at the 5-position, followed by chloromethylation at the 3-position. The reaction conditions often involve the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-(chloromethyl)-2-methylpyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 3-(chloromethyl)-2-methylpyridine.

Scientific Research Applications

Chemistry: 5-Bromo-3-(chloromethyl)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents targeting specific biological pathways.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it valuable for creating compounds with desired properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(chloromethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    5-Bromo-2-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Chloromethyl-2-methylpyridine:

    2-Methylpyridine: The parent compound, without any halogen substitutions, making it less versatile in synthetic applications.

Uniqueness: 5-Bromo-3-(chloromethyl)-2-methylpyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns. This dual substitution allows for a wider range of chemical transformations and applications compared to its simpler analogs.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

5-bromo-3-(chloromethyl)-2-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3H2,1H3

InChI Key

JDOGMYMSGOYLTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)CCl

Origin of Product

United States

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